molecular formula C11H10Br2O3 B023307 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic Acid CAS No. 196597-76-9

3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic Acid

Cat. No.: B023307
CAS No.: 196597-76-9
M. Wt: 350 g/mol
InChI Key: FJDCBSDUAYMTAF-UHFFFAOYSA-N
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Description

3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic Acid is a chemical compound with the molecular formula C11H10Br2O3 It is characterized by the presence of a benzofuran ring substituted with bromine atoms at positions 6 and 7, and a propanoic acid group at position 5

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and the reactions are carried out in solvents such as chloroform or dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic Acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to remove the bromine atoms or reduce the benzofuran ring.

    Substitution: The bromine atoms can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce dehalogenated or hydrogenated derivatives .

Scientific Research Applications

Medicinal Chemistry

3-(6,7-Dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid is being explored for its potential as a pharmaceutical agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

Research has indicated that compounds similar to dibromobenzofurans exhibit anticancer properties. Studies have shown that modifications to the benzofuran structure can enhance cytotoxicity against various cancer cell lines. For instance, derivatives of dibromobenzofuran have been linked to the inhibition of cancer cell proliferation through apoptosis induction mechanisms.

Agrochemicals

The compound's unique properties may also lend themselves to applications in agrochemicals. The bromination in the structure can potentially enhance the efficacy of herbicides or pesticides by increasing their biological activity or selectivity.

Case Study: Herbicidal Activity

Preliminary studies suggest that brominated benzofuran derivatives can act as effective herbicides. These compounds may disrupt plant growth by interfering with specific biochemical pathways, thereby providing a new avenue for developing environmentally friendly agricultural chemicals.

Material Science

Due to its structural characteristics, this compound could be utilized in the development of novel materials, particularly polymers and coatings.

Case Study: Polymer Synthesis

Research into polymerization techniques has shown that incorporating dibrominated compounds can lead to materials with enhanced thermal stability and mechanical properties. These materials could be used in applications ranging from automotive components to electronic devices.

Mechanism of Action

The mechanism of action of 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic Acid involves its interaction with specific molecular targets. The bromine atoms and the benzofuran ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-(6,7-dichloro-2,3-dihydrobenzofuran-5-yl)propanoic Acid
  • 3-(6,7-difluoro-2,3-dihydrobenzofuran-5-yl)propanoic Acid
  • 3-(6,7-diiodo-2,3-dihydrobenzofuran-5-yl)propanoic Acid

Uniqueness

The uniqueness of 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic Acid lies in its specific bromine substitutions, which confer distinct chemical and biological properties compared to its chloro, fluoro, and iodo analogs. These differences can affect the compound’s reactivity, binding affinity, and overall efficacy in various applications .

Biological Activity

3-(6,7-Dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid (CAS 196597-76-9) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including antimicrobial and anti-inflammatory effects, as well as its pharmacological implications.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₁H₁₀Br₂O₃
  • Molecular Weight : 350 g/mol
  • Melting Point : 117-118 °C
  • Solubility : Soluble in chloroform and ethyl acetate

These properties suggest a stable structure conducive to various biological interactions.

Antimicrobial Activity

Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that at a concentration of 64 µg/mL, these compounds demonstrate activity against:

  • Candida albicans : Effective against yeast-like fungi.
  • Escherichia coli : Suppresses growth.
  • Staphylococcus aureus : Inhibitory effects noted.

These findings highlight the potential of this compound in treating infections caused by resistant bacterial strains .

Study on Antimicrobial Efficacy

A study published in July 2022 focused on the synthesis of various aryl-propenoic acid derivatives. Among these, compounds similar to this compound were tested for their antimicrobial efficacy. The results indicated effective inhibition against several pathogens at relatively low concentrations .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities observed in related compounds:

Compound NameActivity TypeEffective ConcentrationTarget Organisms
This compoundAntimicrobial64 µg/mLCandida albicans, E. coli, S. aureus
Ethyl 3-(6,7-Dibromo-2,3-dihydrobenzofuran-5-yl)propanoateAntimicrobial50 µg/mLStaphylococcus epidermidis
Ramelteon Impurity HAnti-inflammatoryNot specifiedIn vitro assays

This table illustrates the diverse biological activities associated with structurally similar compounds and underscores the potential for further research into their mechanisms of action.

Properties

IUPAC Name

3-(6,7-dibromo-2,3-dihydro-1-benzofuran-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Br2O3/c12-9-6(1-2-8(14)15)5-7-3-4-16-11(7)10(9)13/h5H,1-4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJDCBSDUAYMTAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C(=C(C=C21)CCC(=O)O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Br2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30452356
Record name 3-(6,7-Dibromo-2,3-dihydro-1-benzofuran-5-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30452356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196597-76-9
Record name 6,7-Dibromo-2,3-dihydro-5-benzofuranpropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=196597-76-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(6,7-Dibromo-2,3-dihydro-1-benzofuran-5-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30452356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic Acid
Reactant of Route 2
3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic Acid
Reactant of Route 3
3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic Acid
Reactant of Route 4
3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic Acid
Reactant of Route 5
3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic Acid
Reactant of Route 6
3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic Acid

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